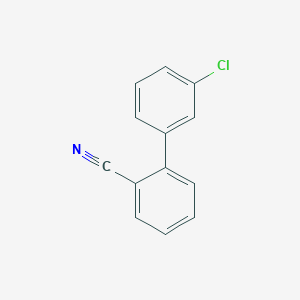

2-(3-Chlorophenyl)benzonitrile

Description

BenchChem offers high-quality 2-(3-Chlorophenyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYNQKBYEZCGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362713 | |

| Record name | 2-(3-Chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338095-85-4 | |

| Record name | 2-(3-Chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Chlorophenyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chlorophenyl)benzonitrile, a biaryl nitrile compound, represents a significant scaffold in modern medicinal chemistry. Its structural motif, featuring two connected phenyl rings with chloro and cyano functional groups, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of 2-(3-Chlorophenyl)benzonitrile, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its emerging role as a key intermediate in the development of novel therapeutics.

Core Chemical Identity

CAS Number: 1338095-85-4[1][2][3][4]

Molecular Formula: C₁₃H₈ClN[1][3]

Molecular Weight: 213.66 g/mol [1]

Structure:

Chemical Structure of 2-(3-Chlorophenyl)benzonitrile

Physicochemical Properties

While specific experimental data for some properties of 2-(3-Chlorophenyl)benzonitrile are not extensively reported, the following table summarizes its known attributes and predicted characteristics based on analogous compounds.

| Property | Value | Source |

| CAS Number | 1338095-85-4 | [1][2][3][4] |

| Molecular Formula | C₁₃H₈ClN | [1][3] |

| Molecular Weight | 213.66 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | N/A |

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of 2-(3-Chlorophenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.

The reaction involves the coupling of an aryl halide with an organoboron compound. In this specific synthesis, 2-bromobenzonitrile serves as the aryl halide and (3-chlorophenyl)boronic acid is the organoboron partner.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)benzonitrile from 2-Bromobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Chlorophenyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. The document details a robust and optimized protocol for the Suzuki-Miyaura cross-coupling reaction between 2-bromobenzonitrile and (3-chlorophenyl)boronic acid. It delves into the underlying reaction mechanism, the critical roles of the catalyst, ligands, base, and solvent, and offers practical, field-proven insights for researchers, scientists, and drug development professionals. The guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Biphenylnitrile Scaffolds

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a rigid yet tunable framework for molecular design.[1][2][3] The targeted molecule, 2-(3-Chlorophenyl)benzonitrile, and its analogs are integral components in the synthesis of a wide range of biologically active compounds and functional materials.[2][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] This guide focuses on a tailored application of this Nobel Prize-winning reaction to provide a reliable and efficient pathway to 2-(3-Chlorophenyl)benzonitrile.[5]

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Deep Dive

The synthesis of 2-(3-Chlorophenyl)benzonitrile from 2-bromobenzonitrile is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with (3-chlorophenyl)boronic acid.[8][9] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][10]

The three fundamental steps of the catalytic cycle are:

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (2-bromobenzonitrile) to a coordinatively unsaturated Pd(0) complex.[5][8] This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square-planar Pd(II) species.[8][10] The electron-withdrawing nature of the nitrile group in 2-bromobenzonitrile can facilitate this step.

-

Transmetalation: This crucial step involves the transfer of the 3-chlorophenyl group from the organoboron reagent to the palladium(II) complex.[5][8] The presence of a base is essential for this step to occur.[5][11][12] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[5][11][12][13]

-

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the desired product, 2-(3-Chlorophenyl)benzonitrile, and regenerates the catalytically active Pd(0) species.[5][8][10] Bulky electron-rich ligands on the palladium center promote this step.[8][10]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and justifications for the choice of reagents and conditions.

Materials and Reagents:

-

2-Bromobenzonitrile

-

(3-Chlorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Toluene and Water (or Dioxane/Water mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Reaction Setup:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv.), (3-chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.02-0.05 mmol, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 0.04-0.10 mmol, 4-10 mol%). The use of pre-formed catalysts like Pd(PPh₃)₄ can also be effective.[6][8]

-

Solvent Degassing: Add a degassed solvent mixture, such as toluene/water (4:1, 10 mL).[6] Degassing is crucial to prevent the oxidation of the Pd(0) catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C under an inert atmosphere.[14] The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).[14]

Work-up and Purification:

-

Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).[14]

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL) to remove any remaining aqueous-soluble impurities.[14] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[14]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-(3-Chlorophenyl)benzonitrile.[14]

Causality Behind Experimental Choices: Optimizing for Success

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.[15][16]

| Parameter | Choice & Rationale | Impact on Reaction |

| Palladium Catalyst | Pd(OAc)₂ is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species.[8] Pre-formed catalysts like Pd(PPh₃)₄ can also be used for convenience.[8] | The choice of catalyst directly influences the reaction rate and efficiency. Purity of the catalyst is paramount for reproducible results. |

| Ligand | Electron-rich and bulky phosphine ligands, such as PPh₃ or more advanced biaryl phosphines (e.g., SPhos), are often employed.[8] | Ligands stabilize the palladium catalyst, prevent its aggregation, and modulate its reactivity.[8][17] Electron-rich ligands facilitate the oxidative addition step, while bulky ligands promote the reductive elimination step.[8][10] |

| Base | Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[6][16] The choice of base can significantly impact the reaction rate and yield.[13] | The base is crucial for the activation of the boronic acid, forming the boronate species necessary for transmetalation.[5][11][12] The strength and solubility of the base can influence the reaction kinetics.[13] |

| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.[6][14] | The solvent system must be able to dissolve both the organic and inorganic reagents to some extent. The aqueous phase is essential for the action of the inorganic base. |

| Temperature | The reaction is typically heated to between 80 °C and 110 °C.[14] | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions. Optimization may be required for specific substrate combinations.[16] |

Logical Workflow for Synthesis

Caption: A streamlined workflow for the synthesis of the target molecule.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst is of high quality and that the reaction was performed under strictly inert conditions to prevent catalyst deactivation.

-

Inefficient Base: The choice of base can be critical. If one base gives poor results, screening other bases like K₃PO₄ or Cs₂CO₃ may be beneficial.

-

Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

-

-

Formation of Side Products:

-

Homocoupling: The formation of biphenyl from the coupling of two molecules of the boronic acid can occur. This can sometimes be suppressed by using a slight excess of the aryl bromide.

-

Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water. Using anhydrous solvents (for the organic phase) and a carefully controlled amount of water can mitigate this.

-

-

Difficult Purification:

-

If the product and starting materials have similar polarities, careful optimization of the eluent system for column chromatography is necessary.

-

Residual palladium can be removed by treatment with specific scavengers if necessary for downstream applications.[18]

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 2-(3-Chlorophenyl)benzonitrile from 2-bromobenzonitrile. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can reliably execute this transformation and troubleshoot any issues that may arise. The protocol and insights provided in this guide are intended to empower scientists and professionals in their pursuit of novel molecular entities for pharmaceutical and materials science applications.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

-

American Elements. Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

-

ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

-

WordPress. Use of Base Metals in Suzuki Coupling. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

-

RSC Publishing. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

-

MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

-

PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

Andrew G Myers Research Group. The Suzuki Reaction. [Link]

-

ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

-

ResearchGate. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. [Link]

-

The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

-

Semantic Scholar. Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. [Link]

-

Rose-Hulman. Suzuki Cross-coupling Reaction procedure. [Link]

-

NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

-

University of Greenwich. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

-

ResearchGate. Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid.... [Link]

-

ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]

-

Journal of Chemical and Analytical Sciences. EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. [Link]

- Google Patents.

-

Revue Roumaine de Chimie. A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. [Link]

- Google Patents. CN104892456A - Method for preparing benzonitrile compound.

Sources

- 1. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. scilit.com [scilit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 16. researchgate.net [researchgate.net]

- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-(3-Chlorophenyl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-Chlorophenyl)benzonitrile, a biaryl nitrile compound of increasing interest in medicinal chemistry and materials science. By synthesizing data from established chemical principles and analogous structures, this document offers a predictive yet scientifically grounded exploration of its physicochemical properties, reactivity, and potential applications. The methodologies and insights presented herein are designed to empower researchers in their experimental design and strategic application of this versatile molecule.

Molecular Architecture and Physicochemical Profile

2-(3-Chlorophenyl)benzonitrile possesses a unique structural framework, the 2-phenylbenzonitrile core, substituted with a chlorine atom on the 3-position of the pendant phenyl ring. This specific arrangement of aromatic rings and the electron-withdrawing nitrile and chloro groups dictates its electronic properties, solubility, and reactivity.

Core Physicochemical Data

While extensive experimental data for 2-(3-Chlorophenyl)benzonitrile is not widely published, we can extrapolate its properties based on known data for its constituent parts and related molecules.[1][2][3] The following table summarizes these key physical and chemical identifiers.

| Property | Value | Source / Basis of Estimation |

| IUPAC Name | 2-(3-Chlorophenyl)benzonitrile | Nomenclature convention |

| CAS Number | 1338095-85-4 | [4] |

| Molecular Formula | C₁₃H₈ClN | [4] |

| Molecular Weight | 213.66 g/mol | [4] |

| Predicted Melting Point | 60-75 °C | Estimated based on the melting points of 2-phenylbenzonitrile and the influence of the chloro substituent. |

| Predicted Boiling Point | > 300 °C | Extrapolated from related biaryl compounds. High boiling point is expected due to molecular weight and polarity. |

| Predicted Solubility | Low in water; Soluble in organic solvents | Based on the hydrophobic nature of the biaryl core. Expected solubility in solvents like DMSO, DMF, and chlorinated solvents.[5] |

| Appearance | Off-white to pale yellow solid | Typical appearance for biaryl nitrile compounds. |

Spectral Data Interpretation: A Predictive Analysis

The structural elucidation of 2-(3-Chlorophenyl)benzonitrile would rely on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.2-8.0 ppm). The protons on both phenyl rings will exhibit splitting patterns influenced by their neighboring protons and the chloro and cyano substituents.[6][7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 13 distinct signals for the carbon atoms. The carbon of the nitrile group (C≡N) will appear downfield (δ 115-120 ppm). The carbon atom attached to the chlorine will also show a characteristic chemical shift.[6]

-

IR (Infrared) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[8]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 213, with a characteristic isotopic pattern (M+2) at m/z 215 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[8]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of 2-(3-Chlorophenyl)benzonitrile is most efficiently achieved through modern cross-coupling methodologies, which offer high yields and functional group tolerance. Understanding its reactivity is key to its application as a synthetic intermediate.

Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as the most logical and versatile method for the synthesis of this biaryl nitrile.[9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of 2-(3-Chlorophenyl)benzonitrile.

Experimental Protocol: A Generalized Approach

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromobenzonitrile (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Potential Transformations

The nitrile group of 2-(3-Chlorophenyl)benzonitrile is a versatile functional handle for further chemical modifications.[10]

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (2-(3-chlorophenyl)benzoic acid) under acidic or basic conditions. This transformation is valuable for accessing different classes of compounds.[10]

-

Reduction: The nitrile can be reduced to a primary amine ( (2-(3-chlorophenyl)phenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

Caption: Key chemical transformations of the nitrile group in 2-(3-Chlorophenyl)benzonitrile.

Applications in Drug Discovery and Development

Benzonitrile derivatives are a cornerstone in modern medicinal chemistry, serving as key structural motifs in a wide array of therapeutic agents.[11][12] The incorporation of a nitrile group can enhance a molecule's metabolic stability and act as a bioisostere for other functional groups.[11] The biaryl scaffold is also prevalent in many biologically active compounds.

While specific biological activities for 2-(3-Chlorophenyl)benzonitrile are not yet extensively documented, its structural features suggest potential for exploration in several therapeutic areas:

-

Kinase Inhibitors: The biaryl scaffold is a common feature in many kinase inhibitors used in oncology.[9] The specific substitution pattern of 2-(3-Chlorophenyl)benzonitrile could be tailored to target the ATP-binding site of various kinases.

-

Immune Checkpoint Inhibitors: Biphenyl derivatives have been investigated as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.[11]

-

Antiviral and Antimicrobial Agents: The benzonitrile moiety has been incorporated into compounds with demonstrated antiviral and antibacterial properties.[11]

The synthesis of a focused library of analogs based on the 2-(3-Chlorophenyl)benzonitrile scaffold could be a fruitful endeavor for identifying novel therapeutic leads.

Conclusion and Future Outlook

2-(3-Chlorophenyl)benzonitrile represents a promising, yet underexplored, chemical entity. Its synthesis is readily achievable through established cross-coupling methodologies, and its functional groups offer avenues for diverse chemical modifications. The predictive data and experimental frameworks provided in this guide are intended to serve as a valuable resource for researchers aiming to unlock the full potential of this molecule in drug discovery, materials science, and synthetic chemistry. Further experimental validation of its properties and biological activities is warranted and is anticipated to reveal novel applications for this versatile compound.

References

-

Appchem. Benzonitrile,2-[(3-chlorophenyl)methoxy]-. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Chemical Database. Benzonitrile. Available from: [Link]

-

PubChem. Benzonitrile, m-chloro-. Available from: [Link]

-

Wikipedia. Benzonitrile. Available from: [Link]

-

Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... Available from: [Link]

-

PrepChem.com. Preparation of benzonitrile. Available from: [Link]

-

CoreSyn. 3-(2-(3-chlorophenyl)-6-phenylpyrimidin-4-yl)benzonitrile. Available from: [Link]

- European Patent Office. Process for preparing aromatic nitriles.

-

Cheméo. Chemical Properties of Benzonitrile, m-phenethyl- (CAS 34176-91-5). Available from: [Link]

- Google Patents. Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst.

-

PubMed. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

- Google Patents. Application of benzonitrile compound in preparation of antitumor drugs.

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

-

Sciencemadness Wiki. Benzonitrile. Available from: [Link]

-

Ataman Kimya. BENZONITRILE. Available from: [Link]

-

NIST WebBook. Benzonitrile, 2-(4-methylphenyl)-. Available from: [Link]

Sources

- 1. benzonitrile [chemister.ru]

- 2. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(3-Chlorophenyl)benzonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-Chlorophenyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely available in public repositories, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to present a robust predictive framework for its characterization.

Introduction

2-(3-Chlorophenyl)benzonitrile, with the molecular formula C₁₃H₈ClN, belongs to the biaryl nitrile class of compounds.[1] The structural elucidation and confirmation of purity of such molecules are paramount in chemical synthesis and drug discovery. Spectroscopic techniques provide a non-destructive and highly informative means to ascertain the molecular structure, functional groups, and connectivity of atoms. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS spectra of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(3-Chlorophenyl)benzonitrile, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the chemical environment of the hydrogen atoms in the molecule. The aromatic region (typically δ 7.0-8.0 ppm) will display a complex pattern of multiplets due to the coupling between adjacent protons on the two phenyl rings.

Expected ¹H NMR Spectral Data (Predicted):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic Protons | 7.30 - 7.90 | Multiplet (m) | 1 - 9 |

The electron-withdrawing nature of the nitrile group and the chlorine atom will influence the chemical shifts of the nearby protons, generally shifting them downfield. Protons on the benzonitrile ring will be influenced by the cyano group, while protons on the 3-chlorophenyl ring will be affected by the chlorine substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule, including the quaternary carbons of the nitrile group and the points of ring-ring connection.

Expected ¹³C NMR Spectral Data (Predicted):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 125 - 135 |

| Aromatic C-Cl | 133 - 136 |

| Aromatic C-CN | 110 - 115 |

| Aromatic C-C (ipso) | 138 - 145 |

| Nitrile (C≡N) | 117 - 120 |

The chemical shifts are predicted based on the known effects of chloro and cyano substituents on a benzene ring. For comparison, the carbon atoms of the parent benzonitrile molecule show signals at approximately 135.1 ppm, 131.9 ppm, and 136.2 ppm.[2]

Experimental Protocol for NMR Data Acquisition

A standard protocol for obtaining high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-(3-Chlorophenyl)benzonitrile in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16 to 64 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key diagnostic peak for 2-(3-Chlorophenyl)benzonitrile will be the stretching vibration of the nitrile group (C≡N).

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak |

| C-Cl Stretch | 600 - 800 | Strong |

The nitrile stretch is a particularly sharp and characteristic absorption. The presence of aromatic rings is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[3] For comparison, the IR spectrum of benzonitrile shows a prominent nitrile peak.[4][5]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be taken first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The molecular weight of 2-(3-Chlorophenyl)benzonitrile (C₁₃H₈ClN) is approximately 213.66 g/mol . In the mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 213. An M+2 peak of about one-third the intensity of the M⁺ peak should also be observed due to the natural isotopic abundance of ³⁷Cl.

-

Key Fragmentation Patterns: Common fragmentation pathways for biaryl compounds involve the cleavage of the bond between the two aromatic rings. The loss of the chlorine atom or the cyano group are also plausible fragmentation patterns. For comparison, the mass spectrum of 3-chlorobenzonitrile shows a molecular ion at m/z 137 and a significant fragment at m/z 102, corresponding to the loss of the chlorine atom.[6]

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. For structural confirmation, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is advantageous for obtaining accurate mass measurements.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or injected via a liquid chromatography system. For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph.[7]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Synthesis and Characterization Workflow

The synthesis of 2-(3-Chlorophenyl)benzonitrile would typically be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 2-bromobenzonitrile and (3-chlorophenyl)boronic acid.[8][9] The characterization steps outlined in this guide are crucial for confirming the successful synthesis and purity of the final product.

Caption: Workflow for the synthesis and spectroscopic characterization of 2-(3-Chlorophenyl)benzonitrile.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 2-(3-Chlorophenyl)benzonitrile using NMR, IR, and MS techniques. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently verify the structure and purity of this and related biaryl nitrile compounds. The integration of these powerful analytical methods is fundamental to advancing research and development in medicinal chemistry and materials science.

References

-

SpectraBase. 4-(2-(3-chlorophenyl)-1-hydroxyethyl)benzonitrile. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. Available at: [Link]

-

Appchem. Benzonitrile,2-[(3-chlorophenyl)methoxy]-. Available at: [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. Available at: [Link]

-

National Institute of Standards and Technology. Benzonitrile - Mass spectrum (electron ionization). In NIST Chemistry WebBook. Available at: [Link]

-

PubChemLite. 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetonitrile. Available at: [Link]

-

SpectraBase. 2-(2-(4-Chlorophenyl)-1-cyanovinyl)benzonitrile. Available at: [Link]

-

PubChem. Benzonitrile, m-chloro-. Available at: [Link]

-

National Institute of Standards and Technology. Benzonitrile - Infrared Spectrum. In NIST Chemistry WebBook. Available at: [Link]

-

Royal Society of Chemistry. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New J. Chem., 2018,42, 713-721. Available at: [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Available at: [Link]

-

The Automated Topology Builder. Benzonitrile | C7H5N | MD Topology | NMR | X-Ray. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Benzonitrile [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Benzonitriles

Introduction: The Unassuming Power of a Cyano Group on a Benzene Ring

To the uninitiated, the benzonitrile moiety—a simple cyano group appended to a benzene ring—may appear unremarkable. However, to the medicinal chemist and the process scientist, this structural motif is a cornerstone of modern drug design and a testament to over a century of synthetic innovation. Its unique electronic properties, metabolic stability, and ability to act as a versatile synthetic handle have cemented its status as a privileged scaffold in pharmaceutical development. This guide provides an in-depth exploration of the discovery and rich history of substituted benzonitrile compounds, tracing their journey from a 19th-century chemical curiosity to a key component in blockbuster therapeutics. We will delve into the foundational synthetic methodologies that unlocked their potential, examining the causal drivers behind their evolution and providing field-proven insights for their practical application.

Part 1: The Genesis of a Core Moiety

The story of benzonitrile begins in 1844 with the German chemist Hermann Fehling. During his investigations into benzoic acid derivatives, he subjected ammonium benzoate to thermal dehydration and isolated a new compound.[1][2] Drawing an analogy to the known reaction of ammonium formate yielding formonitrile (hydrogen cyanide), Fehling correctly deduced the structure of this new substance and coined the name "benzonitrile," thereby christening an entire class of organic compounds.[1]

Fehling's initial synthesis was elegant in its simplicity but limited in scope and yield. For several decades, the exploration of benzonitriles was hampered by the lack of general and reliable synthetic methods. Early approaches often involved harsh conditions, such as the reaction of benzoyl chloride with potassium cyanide, first noted by Hugo Schiff in 1857, or the dry distillation of metal benzoates with thiocyanates.[3] These methods laid the groundwork but lacked the versatility needed for the synthesis of functionally diverse derivatives. The true potential of substituted benzonitriles would only be unlocked with the advent of more sophisticated and broadly applicable synthetic reactions.

Part 2: The Era of Named Reactions: Forging the Path to Complexity

The late 19th and early 20th centuries witnessed a series of discoveries that revolutionized aromatic chemistry and provided the tools necessary to synthesize a wide array of substituted benzonitriles. These "named reactions" remain fundamental to this day, and understanding their historical context and mechanistic underpinnings is crucial for any researcher in the field.

The Sandmeyer Reaction (1884): From Diazonium Salts to Nitriles

The journey into the versatile synthesis of substituted benzonitriles arguably began with a serendipitous discovery by the Swiss chemist Traugott Sandmeyer. In 1884, while attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, he unexpectedly isolated chlorobenzene as the main product.[4][5] This led to the development of the Sandmeyer reaction, a cornerstone of aromatic chemistry that allows for the conversion of an aryl amine to an aryl halide or, pertinently for this guide, an aryl nitrile, via its diazonium salt in the presence of a copper(I) salt.[4][5][6]

The ability to introduce a cyano group onto an aromatic ring by diazotizing a primary amine was a significant breakthrough. It allowed for the synthesis of benzonitriles from a readily available and diverse pool of aniline precursors.

Experimental Rationale and Protocol:

The causality behind the Sandmeyer reaction lies in the unique reactivity of diazonium salts. The diazonium group is an excellent leaving group (as dinitrogen gas), and the copper(I) catalyst facilitates a single-electron transfer (SET) mechanism, generating an aryl radical that can then react with the cyanide anion.[5][7]

Generalized Protocol for Sandmeyer Cyanation:

-

Diazotization: Aniline (or a substituted aniline) is dissolved in an aqueous acidic solution (e.g., HCl, H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to form the corresponding aryl diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the CuCN solution.

-

Reaction and Work-up: The reaction mixture is typically warmed to facilitate the decomposition of the diazonium salt and the formation of the benzonitrile. The evolution of nitrogen gas is a key indicator of reaction progress. Upon completion, the product is usually isolated by extraction into an organic solvent, followed by purification via distillation or chromatography.

The Rosenmund–von Braun Reaction (1914): Direct Cyanation of Aryl Halides

While the Sandmeyer reaction provided an indirect route from anilines, the direct conversion of aryl halides to benzonitriles remained a significant challenge. This was addressed by Karl Wilhelm Rosenmund and his student Erich Struck in 1914, and later improved upon by Julius von Braun.[8] They discovered that an aryl halide could react with cuprous cyanide at high temperatures to yield the corresponding aryl nitrile.[8][9]

This reaction was a major advancement, as aryl halides are often more readily available or synthetically accessible than the corresponding anilines. However, the classical Rosenmund-von Braun reaction was notorious for requiring harsh conditions (temperatures often exceeding 200 °C) and high-boiling polar solvents, which limited its applicability to robust substrates.[10][11]

Causality and Modern Refinements:

The mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the benzonitrile.[10] The high temperatures were necessary to overcome the activation energy of this process.

Field-proven insights have led to significant improvements. The use of ligands, such as L-proline, has been shown to promote the reaction at much lower temperatures (80-120 °C), likely by stabilizing the copper intermediates and facilitating the oxidative addition step.[11] This modification has greatly expanded the synthetic utility of the Rosenmund-von Braun reaction.

Generalized Protocol for L-Proline-Promoted Rosenmund–von Braun Reaction:

-

Reaction Setup: An aryl bromide or iodide, copper(I) cyanide, L-proline, and a base (e.g., K₂CO₃) are combined in a polar aprotic solvent such as DMF or DMSO.

-

Heating: The mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

The Houben-Hoesch Reaction (1915): Acylation with Nitriles

Discovered by Kurt Hoesch in 1915 and further developed by Josef Houben, this reaction provides a method for the synthesis of aryl ketones from electron-rich arenes (like phenols and their ethers) and nitriles, in the presence of a Lewis acid and HCl.[12][13][14] While not a direct synthesis of simple benzonitriles, it is a crucial method for preparing acyl benzonitriles, which are important intermediates in drug synthesis.

The reaction is a variant of the Friedel-Crafts acylation, where the electrophile is generated from the nitrile.[13][15] The necessity for electron-rich aromatic substrates is a key feature of this reaction, as it proceeds via an electrophilic aromatic substitution mechanism.[15]

Part 3: The Role of Substituted Benzonitriles in Modern Drug Discovery

The synthetic methodologies developed in the late 19th and early 20th centuries laid the foundation for the explosion of interest in substituted benzonitriles in the latter half of the 20th century and into the 21st, particularly in the field of medicinal chemistry. The nitrile group's ability to act as a hydrogen bond acceptor, its metabolic stability, and its role as a bioisostere for other functional groups have made it a prized component in the design of targeted therapies.

| Drug | Therapeutic Area | Target | Role of Benzonitrile Moiety |

| Letrozole | Oncology (Breast Cancer) | Aromatase | Binds to the heme iron of the cytochrome P450 unit of aromatase, inhibiting its function.[16] |

| Ibrutinib | Oncology (B-cell malignancies) | Bruton's Tyrosine Kinase (BTK) | Part of the core scaffold that orients the molecule in the BTK active site for covalent bond formation. |

| Vericiguat | Cardiology (Heart Failure) | Soluble Guanylate Cyclase (sGC) | Key component of the heterocyclic core that stimulates sGC. |

Case Study 1: Letrozole - A Potent Aromatase Inhibitor

Letrozole (Femara®) is a third-generation non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[16][17] The discovery of letrozole was the result of a concerted structure-activity relationship (SAR) study aimed at creating a highly potent and selective inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[16]

The key structural feature of letrozole is the bis-benzonitrile moiety connected by a methylene bridge to a triazole ring. The triazole nitrogen coordinates to the heme iron of the aromatase enzyme, while the two cyanobenzyl groups are thought to mimic the steroid backbone of the natural substrate, androstenedione, thereby ensuring high binding affinity and selectivity.[16]

Case Study 2: Ibrutinib - A Covalent BTK Inhibitor

Ibrutinib (Imbruvica®) is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) that has transformed the treatment of several B-cell malignancies.[18] BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells.

The synthesis of ibrutinib is a multi-step process that often involves the construction of a substituted pyrazolopyrimidine core. While the benzonitrile group is not directly involved in the covalent interaction with the BTK active site (which is achieved via a Michael addition of a cysteine residue to an acrylamide moiety), it is a key part of the 4-phenoxybenzonitrile fragment that occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to the overall binding affinity and selectivity of the drug. The development of second-generation BTK inhibitors has focused on improving selectivity to reduce off-target effects, but the core principles of targeting the BTK active site remain.[18][19]

Case Study 3: Vericiguat - A Stimulator of Soluble Guanylate Cyclase

Vericiguat (Verquvo®) is a novel therapeutic agent for heart failure. It acts as a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[20][21] By stimulating sGC, vericiguat increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other beneficial cardiovascular effects.[20][22]

The discovery of vericiguat was the result of an optimization program aimed at improving the pharmacokinetic profile of earlier sGC stimulators.[20][22] The complex heterocyclic structure of vericiguat, which includes a fluorinated benzonitrile derivative, was carefully designed to achieve once-daily oral dosing and a favorable metabolic profile.[20][23] The synthesis of vericiguat involves the careful construction of its pyrazolopyridine core, to which the substituted benzonitrile moiety is attached.[21]

Conclusion: A Future Built on a Historic Scaffold

From its humble beginnings in Fehling's laboratory to its central role in modern pharmaceuticals, the journey of the substituted benzonitrile is a compelling narrative of scientific discovery and innovation. The development of foundational synthetic methods like the Sandmeyer, Rosenmund-von Braun, and Houben-Hoesch reactions transformed this simple chemical entity into a versatile tool for chemists. Today, the benzonitrile scaffold continues to be a workhorse in drug discovery, enabling the creation of highly targeted and effective therapies for a wide range of diseases. As our understanding of biology deepens and our synthetic capabilities expand, the enduring legacy of the substituted benzonitrile is certain to continue, proving that even the simplest of chemical structures can have a profound and lasting impact on science and medicine.

References

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 933-969. Retrieved from [Link]

-

Ma, D., & Cai, Q. (2018). Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Progress in Chemistry, 30(2), 145-168. Retrieved from [Link]

-

SynArchive. (n.d.). Houben-Hoesch Reaction. Retrieved from [Link]

-

Follmann, M., Griebenow, N., Ackerstaff, J., Beck, H., Bischoff, E., Hütter, J., ... & Wunder, F. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146-5161. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). A SYSTAMIC REVIEW ON SYNTHESIS OF VERICIGUAT & IT'S PHARMACOLOGICAL ACTION. IJNRD, 8(10). Retrieved from [Link]

-

Wikipedia. (n.d.). Hermann von Fehling. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and Development of the Soluble Guanylate Cyclase Stimulator Vericiguat for the Treatment of Chronic Heart Failure. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

-

MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]

-

Gpatindia. (2020, February 25). LETROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Reodica, A. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(Suppl 1), 7–17. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2016, April 4). Benzonitrile in different ways. Retrieved from [Link]

-

Follmann, M., Ackerstaff, J., Redlich, G., Wunder, F., Lang, D., Kern, A., ... & Schlemmer, K. H. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146-5161. Retrieved from [Link]

-

Wikipedia. (n.d.). Hoesch reaction. Retrieved from [Link]

-

Wikisource. (2019, September 4). 1911 Encyclopædia Britannica/Fehling, Hermann von. Retrieved from [Link]

-

Grokipedia. (n.d.). Hoesch reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Ullmann Reaction, A Centennial Memory and Recent Renaissance--Related Formation of Carbon-Heteroatom Bond. Retrieved from [Link]

-

Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105 Suppl 1(Suppl 1), 7–17. Retrieved from [Link]

-

ResearchGate. (n.d.). Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. Retrieved from [Link]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Nelson, T. D., & Nelson, R. D. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1472. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). Letrozole. Retrieved from [Link]

-

YouTube. (2021, August 1). Synthesis of Benzonitrile. Retrieved from [Link]

-

B N College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. Retrieved from [Link]

-

SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of [13C6]‐Ibrutinib. Retrieved from [Link]

-

RSC Publishing. (2025). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Retrieved from [Link]

-

WIPO Patentscope. (2017). WO/2017/137446 PROCESS FOR THE SYNTHESIS OF STABLE AMORPHOUS IBRUTINIB. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

- Google Patents. (n.d.). US3835177A - Process for the preparation of benzonitrile.

- Google Patents. (n.d.). US2449643A - Benzonitrile production from benzene or diphenyl and hcn.

- Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.

Sources

- 1. Benzonitrile - Wikipedia [en.wikipedia.org]

- 2. Hermann von Fehling - Wikipedia [en.wikipedia.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. synarchive.com [synarchive.com]

- 13. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 16. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijnrd.org [ijnrd.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. medkoo.com [medkoo.com]

The Chlorophenyl Moiety: A Privileged Scaffold for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The chlorophenyl group, a simple yet impactful structural motif, is a cornerstone in modern medicinal chemistry. Its presence within a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity, metabolic stability, and cell permeability. This technical guide provides a comprehensive exploration of the diverse therapeutic targets modulated by chlorophenyl-containing compounds. We will delve into the molecular mechanisms of action, downstream signaling pathways, and the key experimental workflows used to identify and validate these targets. This document is intended to serve as a detailed resource for researchers actively engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Role of the Chlorophenyl Group in Drug Design

The incorporation of a chlorophenyl moiety into a drug candidate is a deliberate and strategic decision in medicinal chemistry. The chlorine atom, being an electron-withdrawing group, can alter the electronic distribution of the aromatic ring, thereby influencing pKa and hydrogen bonding capabilities. Its lipophilic nature can enhance membrane permeability and binding to hydrophobic pockets within target proteins. Furthermore, the chlorine atom can block sites of metabolism, increasing the compound's half-life. This combination of electronic and steric effects makes the chlorophenyl group a "privileged" scaffold, appearing in a wide array of approved drugs with diverse therapeutic applications. This guide will explore the major classes of protein targets for these compounds, providing specific examples and the experimental rationale for their investigation.

G-Protein Coupled Receptors (GPCRs): A Major Hub for Chlorophenyl Drug Action

GPCRs represent one of the largest and most successfully drugged protein families. Chlorophenyl-containing compounds have been particularly effective in modulating GPCR activity, acting as antagonists, inverse agonists, or allosteric modulators.

The P2Y12 Receptor: A Key Target in Antiplatelet Therapy

The P2Y12 receptor, a Gi-coupled GPCR found on the surface of platelets, is a critical mediator of platelet activation and aggregation.[1] Its activation by adenosine diphosphate (ADP) leads to a signaling cascade that culminates in thrombus formation.[2][3]

Mechanism of Action of Clopidogrel:

Clopidogrel is a prodrug that requires hepatic metabolism by cytochrome P450 enzymes to its active thiol metabolite.[4][5] This active metabolite irreversibly binds to the P2Y12 receptor, preventing ADP from binding and initiating the downstream signaling cascade.[5][6] The inhibition of the P2Y12 receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels and the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP).[7] This ultimately results in the inhibition of glycoprotein IIb/IIIa receptor activation, a key step in platelet aggregation.[7]

Signaling Pathway of the P2Y12 Receptor:

The binding of ADP to the P2Y12 receptor activates the associated Gi protein, leading to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production.[1][7] The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like Akt, leading to granule secretion and further platelet activation.[7]

Diagram: P2Y12 Receptor Signaling Pathway

Caption: P2Y12 receptor signaling and inhibition by clopidogrel.

Transporters: Modulating Neurotransmitter Levels

Neurotransmitter transporters are crucial for regulating synaptic signaling by clearing neurotransmitters from the synaptic cleft. Chlorophenyl-containing compounds are prominent in targeting these transporters, particularly in the context of psychiatric medications.

The Serotonin Transporter (SERT): The Target of Sertraline

The serotonin transporter (SERT), also known as SLC6A4, is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[8][9] This process terminates serotonergic signaling and is a key regulatory point in mood and emotional processing.[10]

Mechanism of Action of Sertraline:

Sertraline, a selective serotonin reuptake inhibitor (SSRI), functions by binding to SERT and blocking the reuptake of serotonin.[11][12] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors.[12][13] The reuptake process is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients.[14] Sertraline's binding to SERT is highly selective, with minimal affinity for other neurotransmitter transporters or receptors.[11]

The SERT Transport Cycle:

The transport of serotonin by SERT is a complex process involving conformational changes of the transporter. The cycle begins with the binding of a Na+ ion, followed by serotonin, and then a Cl- ion to the outward-facing conformation of SERT.[14] This binding induces a conformational change, causing the transporter to reorient to an inward-facing state, releasing serotonin and the ions into the presynaptic neuron. The binding of an intracellular potassium (K+) ion facilitates the return of the transporter to its outward-facing conformation, ready for another transport cycle.[14]

Diagram: SERT Mechanism and Inhibition by Sertraline

Caption: The serotonin transporter (SERT) cycle and its inhibition by sertraline.

Enzymes: Inhibiting Key Metabolic and Biosynthetic Pathways

Enzymes are another major class of therapeutic targets for chlorophenyl-containing compounds. These drugs often act as inhibitors, blocking the catalytic activity of enzymes involved in various physiological and pathological processes.

Fungal Cytochrome P450 14α-demethylase (CYP51): A Target for Antifungal Agents

Fungal CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15][16] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.[15][17]

Mechanism of Action of Bifonazole and Ketoconazole:

Bifonazole and ketoconazole are imidazole antifungal agents that contain a chlorophenyl moiety. They act by inhibiting fungal CYP51.[18][19][] The nitrogen atom in the imidazole ring of these drugs coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[] This blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane.[17][21] Bifonazole is noted to have a dual mode of action, also inhibiting HMG-CoA, which further contributes to its fungicidal properties.[18]

Data Summary: Representative Chlorophenyl-Containing Compounds and Their Targets

| Compound | Therapeutic Class | Primary Target | Mechanism of Action | Key Pharmacokinetic Parameters |

| Clopidogrel | Antiplatelet | P2Y12 Receptor | Irreversible antagonist | Bioavailability: ~50% (prodrug); extensively metabolized by CYP enzymes.[22] |

| Sertraline | Antidepressant (SSRI) | Serotonin Transporter (SERT) | Selective reuptake inhibitor | Protein Binding: 98.5%; Half-life: ~26 hours.[23] |

| Bifonazole | Antifungal | Fungal CYP51A1 | Enzyme inhibitor | Well absorbed into infected skin layers; Half-life: Biphasic (8 and 50 hours).[24] |

| Ketoconazole | Antifungal | Fungal CYP51A1 | Enzyme inhibitor | Inhibits enzymes involved in steroidogenesis.[21] |

Experimental Workflows for Target Identification and Validation

The identification and validation of drug targets are fundamental to the drug discovery process. The following sections outline key experimental protocols.

Target Identification: Affinity Chromatography-Mass Spectrometry

Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful technique for identifying the protein targets of small molecules.[25][26]

Protocol: Photo-Affinity Pulldown

-

Probe Synthesis: Synthesize a photo-affinity probe by chemically linking the chlorophenyl-containing compound of interest to a photoreactive group (e.g., diazirine) and an affinity tag (e.g., biotin).[27]

-

Lysate Preparation: Prepare a protein lysate from cells or tissues of interest.

-

Incubation and Crosslinking: Incubate the lysate with the photo-affinity probe. Upon exposure to UV light, the photoreactive group will form a covalent bond with the target protein.[27]

-

Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged probe-protein complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.

-

SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE. Excise the protein bands and perform in-gel digestion with trypsin.[25]

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[25]

Diagram: Affinity Chromatography-Mass Spectrometry Workflow

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Target Validation: CRISPR-Cas9 Screening

CRISPR-Cas9 technology provides a robust method for validating drug targets by creating specific gene knockouts.[][29]

Protocol: Pooled CRISPR-Cas9 Knockout Screen

-

Library Design and Preparation: Design a pooled single-guide RNA (sgRNA) library targeting genes of interest. Package the library into a lentiviral vector.

-

Cell Transduction: Transduce a population of Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive a single sgRNA.

-

Selection: Select for transduced cells using an appropriate antibiotic resistance marker.

-

Treatment: Treat one population of cells with the chlorophenyl-containing drug and another with a vehicle control.

-

Cell Proliferation Assay: Allow the cells to proliferate for a set period.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from both cell populations and amplify the sgRNA sequences. Perform high-throughput sequencing to determine the relative abundance of each sgRNA.

-

Data Analysis: Identify sgRNAs that are depleted or enriched in the drug-treated population compared to the control. Depletion of an sgRNA targeting a specific gene suggests that the knockout of this gene confers sensitivity to the drug, indicating it may be the drug's target.

Target Engagement and Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[30]

Protocol: Saturation Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Incubation: Incubate the membranes with increasing concentrations of a radiolabeled ligand.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Quantify the amount of radioactivity on the filters.

-

Data Analysis: Plot the specific binding against the radioligand concentration. Use non-linear regression to fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[31][32]

Protocol: Competition Binding Assay

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled chlorophenyl-containing compound.

-

Separation and Quantification: As in the saturation binding assay.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound. Determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[32]

Conclusion and Future Perspectives

The chlorophenyl moiety continues to be a highly valuable scaffold in drug discovery, enabling the development of compounds that effectively modulate a wide range of therapeutic targets. The examples discussed in this guide, from GPCRs and transporters to enzymes, highlight the chemical versatility and therapeutic impact of this structural feature. As our understanding of disease biology deepens and new targets emerge, we can anticipate that the chlorophenyl group will remain a key component in the medicinal chemist's toolkit. The continued application of advanced experimental techniques, such as those outlined here, will be crucial in elucidating the mechanisms of action of novel chlorophenyl-containing compounds and accelerating their translation into next-generation therapeutics.

References

-

Mechanism of Action of the Serotonin Transporter. (n.d.). BCM. Retrieved from [Link]

-

Bifonazole. (n.d.). In Wikipedia. Retrieved from [Link]

-

What is the mechanism of Bifonazole? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Dornbos, P., & Hajj, J. (2025, January 19). Clopidogrel. In StatPearls. NCBI Bookshelf. Retrieved from [Link]

-

Gachet, C., et al. (2006, July 18). The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. PNAS. Retrieved from [Link]

-

What is the mechanism of action of sertraline (Selective Serotonin Reuptake Inhibitor) on its receptor? (2025, October 23). Dr.Oracle. Retrieved from [Link]

-

Coleman, J. A., et al. (n.d.). X-ray structures and mechanism of the human serotonin transporter. PMC. Retrieved from [Link]

-

What is the mechanism of Sertraline Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Dorsam, R. T., & Kunapuli, S. P. (n.d.). Central role of the P2Y12 receptor in platelet activation. JCI. Retrieved from [Link]

-

Savi, P., & Herbert, J. M. (n.d.). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. PubMed. Retrieved from [Link]

-

P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... (n.d.). ResearchGate. Retrieved from [Link]

-

The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. (2023, April 4). PubMed Central. Retrieved from [Link]

-

Serotonin Transporter. (n.d.). Proteopedia. Retrieved from [Link]

-

Sertraline. (n.d.). In Wikipedia. Retrieved from [Link]

-

Bifonazole: Uses, Dosage, Side Effects and More. (n.d.). MIMS Singapore. Retrieved from [Link]

-

Bifonazole: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. (2023, September 4). Synapse. Retrieved from [Link]

-

PharmGKB summary: sertraline pathway, pharmacokinetics. (n.d.). PMC. Retrieved from [Link]

-

Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. (2019, February 11). Frontiers in Neuroscience. Retrieved from [Link]

-

Serotonin transporter. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. (n.d.). MDPI. Retrieved from [Link]

-

CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery. Retrieved from [Link]

-

Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. (2014, October 24). PMC. Retrieved from [Link]

-

Molecular mechanisms of platelet P2Y12 receptor regulation. (2013, January 29). Portland Press. Retrieved from [Link]

-

G Protein Pathway. (n.d.). Varsity Tutors. Retrieved from [Link]

-

What is the mechanism of action (MOA) of ketoconazole as an antifungal agent? (2025, May 2). Dr.Oracle. Retrieved from [Link]

-

GPCR Signaling Pathway. (2023, February 6). GeeksforGeeks. Retrieved from [Link]

-

Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib. Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-